![molecular formula C9H9NO5 B1205253 3,4-Dimethoxy-5-nitrobenzaldehyde CAS No. 22027-96-9](/img/structure/B1205253.png)
3,4-Dimethoxy-5-nitrobenzaldehyde
Overview
Description
“3,4-Dimethoxy-5-nitrobenzaldehyde” is a chemical compound with the molecular formula C9H9NO5 . It has an average mass of 211.171 Da and a monoisotopic mass of 211.048065 Da .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethoxy-5-nitrobenzaldehyde” consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 211.048065 Da .
Physical And Chemical Properties Analysis
The density of “3,4-Dimethoxy-5-nitrobenzaldehyde” is approximately 1.3±0.1 g/cm3 . It has a boiling point of 372.2±42.0 °C at 760 mmHg . The flash point is 182.4±29.9 °C .
Scientific Research Applications
Synthesis of Photocleavable Linkers
3,4-Dimethoxy-5-nitrobenzaldehyde: is utilized in the synthesis of photocleavable linkers. These linkers are sensitive to light and can be cleaved upon exposure to specific wavelengths. This property is particularly useful in the development of light-responsive biomaterials and bioconjugates, which have applications in controlled drug delivery systems and the regulation of biomolecule activity .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound is involved in the preparation of various organic molecules. Its nitro group can undergo reduction reactions, while the aldehyde group can participate in condensation reactions, making it a versatile building block for complex organic synthesis .
Material Science Research
In material science, 3,4-Dimethoxy-5-nitrobenzaldehyde can be used to modify the properties of materials, such as polymers, to impart light-sensitivity or to create materials with specific electronic or photonic properties .
Analytical Chemistry
This compound can serve as a chromophore in analytical chemistry due to its ability to absorb light at certain wavelengths. It can be used in the development of new analytical methods for the detection and quantification of various substances .
Medicinal Chemistry
In medicinal chemistry, 3,4-Dimethoxy-5-nitrobenzaldehyde may be used to synthesize compounds with potential pharmacological activities. Its structure allows for the creation of derivatives that could be evaluated for their therapeutic effects .
Chemical Education
Due to its reactivity and the presence of functional groups that are commonly studied in organic chemistry, this compound is an excellent candidate for use in educational settings to demonstrate various chemical reactions and synthesis techniques .
Safety and Hazards
“3,4-Dimethoxy-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
3,4-Dimethoxy-5-nitrobenzaldehyde, also known as 5-nitroveratraldehyde, is a derivative of vanillin . It is used as a starting material for the synthesis of phenethylamines, coenzyme Q, and inhibitors of catechol-O-methyltransferase (COMT inhibitors) that are effective against Parkinson’s disease . Therefore, its primary targets can be considered to be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
The compound interacts with its targets through its reactive functional groups. It contains a nitro group, a hydroxyl group, a methoxy group, and an aldehyde group . These groups can participate in various chemical reactions, enabling the compound to bind to its targets and exert its effects.
Biochemical Pathways
It is known to be involved in the synthesis of phenethylamines and coenzyme q . Phenethylamines are a class of compounds that include many neurotransmitters, while coenzyme Q is an essential component of the electron transport chain in mitochondria.
Pharmacokinetics
Its solubility in water and other solvents, as well as its molecular weight, can influence its bioavailability .
Result of Action
The molecular and cellular effects of 3,4-Dimethoxy-5-nitrobenzaldehyde’s action depend on the specific biochemical pathways it affects. For example, as a precursor to COMT inhibitors, it could potentially reduce the breakdown of certain neurotransmitters, thereby increasing their levels in the brain .
properties
IUPAC Name |
3,4-dimethoxy-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWQZZKSKEHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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